6-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one
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Overview
Description
6-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one is a complex organic compound featuring a thiazepane ring, a pyridazinone core, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazepane Ring: This step involves the cyclization of a suitable precursor, such as a 2-fluorophenyl-substituted amine, with a sulfonyl chloride to form the thiazepane ring.
Introduction of the Pyridazinone Core: The thiazepane intermediate is then reacted with a pyridazinone derivative under conditions that facilitate the formation of the desired carbonyl linkage.
Final Assembly: The final step involves the coupling of the intermediate with a suitable reagent to introduce the carbonyl group at the 4-position of the thiazepane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazepane and pyridazinone derivatives in various chemical reactions.
Biology
Biologically, 6-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one is investigated for its potential as a bioactive molecule. Its structural components suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the thiazepane and pyridazinone rings could facilitate interactions with enzymes or other proteins. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one
- 6-(7-(2-bromophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one
- 6-(7-(2-methylphenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one
Uniqueness
The presence of the fluorophenyl group in 6-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability, potentially enhancing its efficacy as a therapeutic agent.
Properties
IUPAC Name |
3-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4S/c17-12-4-2-1-3-11(12)14-7-8-20(9-10-25(14,23)24)16(22)13-5-6-15(21)19-18-13/h1-6,14H,7-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEDWCASDPCQPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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